molecular formula C22H21N3O5S2 B14973448 4-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine

4-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine

Cat. No.: B14973448
M. Wt: 471.6 g/mol
InChI Key: JWYPHJRBAJYHGO-UHFFFAOYSA-N
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Description

4-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine is a complex organic compound featuring a morpholine ring, a benzofuran moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine typically involves multi-step organic reactions. Key steps may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Morpholine Attachment: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to amine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrophenylsulfonyl)morpholine: Similar in structure but with a nitro group instead of the oxadiazole ring.

    2-Methoxy-4-(methylsulfanyl)benzoic Acid: Shares the methylsulfanyl group but differs in the overall structure.

Uniqueness

The uniqueness of 4-[(3-Methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-yl)sulfonyl]morpholine lies in its combination of functional groups and rings, which may confer unique chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

4-[[3-methyl-2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl]sulfonyl]morpholine

InChI

InChI=1S/C22H21N3O5S2/c1-14-18-13-17(32(26,27)25-9-11-28-12-10-25)7-8-19(18)29-20(14)22-23-21(24-30-22)15-3-5-16(31-2)6-4-15/h3-8,13H,9-12H2,1-2H3

InChI Key

JWYPHJRBAJYHGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC=C(C=C5)SC

Origin of Product

United States

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